N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
N-{3-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with three key groups:
- Position 1: A 5-bromofuran-2-carbonyl group, introducing steric bulk and electron-withdrawing properties.
Its synthesis likely involves multi-step reactions, including cyclocondensation for pyrazoline formation and nucleophilic substitutions for sulfonamide attachment. Crystallographic validation of analogous compounds (e.g., via SHELX software ) underscores the importance of precise structural characterization in such derivatives.
Properties
IUPAC Name |
N-[3-[2-(5-bromofuran-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5S/c1-2-30(26,27)23-14-6-3-5-13(11-14)15-12-16(17-7-4-10-28-17)24(22-15)20(25)18-8-9-19(21)29-18/h3-11,16,23H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDHMSZVCDWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Insights :
- Bromofuran and nitrophenyl groups (target compound and ) likely increase reactivity in electrophilic environments.
- Fluorobenzenesulfonyl () and isobutyryl () substituents modulate solubility and binding kinetics differently due to polarity and steric effects.
Position 5 Substituent Diversity
The substituent at position 5 of the pyrazole ring affects aromaticity and intermolecular interactions:
Key Insights :
- Furan-2-yl (target) may improve solubility relative to bromophenyl analogs ().
- Methylphenyl groups () could enhance membrane permeability in biological systems.
Sulfonamide Group Modifications
The sulfonamide moiety is critical for solubility and target interactions:
Key Insights :
- Ethane-1-sulfonamide (target) offers a compromise between solubility and bioavailability compared to methane () or benzene () variants.
Physical and Chemical Properties
- Melting Points : Fluorinated sulfonamide derivatives (e.g., ) often exhibit higher melting points (>200°C) due to polar interactions .
- Mass Spectrometry : Bromine’s isotopic signature (e.g., ) aids in structural confirmation via characteristic fragmentation patterns .
- Solubility : Sulfonamide chain length (ethane vs. methane) and substituent polarity (furan vs. phenyl) critically influence aqueous solubility.
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